molecular formula C14H16N2O2 B7563383 N-(1-cyanopropan-2-yl)-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide

N-(1-cyanopropan-2-yl)-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide

Cat. No. B7563383
M. Wt: 244.29 g/mol
InChI Key: WQRALSHOOCPJBN-UHFFFAOYSA-N
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Description

N-(1-cyanopropan-2-yl)-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide, also known as BDTH2, is a compound that has been the subject of scientific research due to its potential use in various fields.

Mechanism of Action

N-(1-cyanopropan-2-yl)-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide acts as a positive allosteric modulator of the sigma-1 receptor, a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. By binding to the sigma-1 receptor, N-(1-cyanopropan-2-yl)-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide enhances its activity and promotes the release of various signaling molecules, including neurotransmitters and growth factors. This leads to the activation of various signaling pathways that are involved in neuroprotection, cell growth, and differentiation.
Biochemical and Physiological Effects
N-(1-cyanopropan-2-yl)-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects, including neuroprotection, inhibition of cancer cell growth, and modulation of neurotransmitter release. In animal studies, N-(1-cyanopropan-2-yl)-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(1-cyanopropan-2-yl)-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to modulate the release of various neurotransmitters, including dopamine and glutamate, which are involved in various brain functions, including reward, motivation, and learning.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-cyanopropan-2-yl)-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide in lab experiments is its specificity for the sigma-1 receptor, which allows for the selective modulation of this receptor without affecting other cellular processes. Additionally, N-(1-cyanopropan-2-yl)-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one of the main limitations of using N-(1-cyanopropan-2-yl)-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide in lab experiments is its relatively low potency, which may limit its efficacy in certain applications.

Future Directions

There are several future directions for the research on N-(1-cyanopropan-2-yl)-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide, including the development of more potent analogs, the investigation of its effects on other cellular processes, and the evaluation of its therapeutic potential in various diseases. Additionally, the use of N-(1-cyanopropan-2-yl)-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide in combination with other drugs or therapies could enhance its efficacy and reduce potential side effects. Overall, the study of N-(1-cyanopropan-2-yl)-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide has the potential to lead to the development of new drugs and therapies for various diseases, including neurodegenerative diseases and cancer.

Synthesis Methods

N-(1-cyanopropan-2-yl)-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide can be synthesized by reacting 2,3-dihydro-1-benzofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-N-(prop-2-yn-1-yl)propan-2-amine in the presence of a base to yield N-(1-cyanopropan-2-yl)-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide.

Scientific Research Applications

N-(1-cyanopropan-2-yl)-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide has been studied for its potential use in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(1-cyanopropan-2-yl)-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have neuroprotective effects and could be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(1-cyanopropan-2-yl)-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to inhibit the growth of cancer cells and could be used in the development of anticancer drugs. In drug discovery, N-(1-cyanopropan-2-yl)-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.

properties

IUPAC Name

N-(1-cyanopropan-2-yl)-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10(7-8-15)16(2)14(17)13-9-11-5-3-4-6-12(11)18-13/h3-6,10,13H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRALSHOOCPJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N(C)C(=O)C1CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanopropan-2-yl)-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide

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